molecular formula C15H10O6 B600732 5,6,7,2?-Tetrahydroxyflavone CAS No. 3951-44-8

5,6,7,2?-Tetrahydroxyflavone

Cat. No.: B600732
CAS No.: 3951-44-8
M. Wt: 286.24
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,2?-Tetrahydroxyflavone is a natural flavonoid compound known for its various biological activities. It is a type of polyphenolic compound found in many plants and is recognized for its antioxidant, anti-inflammatory, and potential anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,2?-Tetrahydroxyflavone typically involves multiple steps. One common method starts with the halogenation of chrysin, a simple and commercially available flavone, to form 6,8-dibromochrysin. This is followed by methanolysis promoted by a MeO–/CuBr system to yield 5,7-dihydroxy-6,8-dimethoxyflavone. Finally, demethylation using BBr3 in anhydrous CH2Cl2 produces this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7,2?-Tetrahydroxyflavone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydroflavones.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions include oxidized flavonoids, reduced flavonoids, and substituted flavonoid derivatives, each with distinct biological activities.

Scientific Research Applications

5,6,7,2?-Tetrahydroxyflavone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,2?-Tetrahydroxyflavone involves its interaction with various molecular targets and pathways. It exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

    Luteolin (3’,4’,5,7-Tetrahydroxyflavone): Known for its antioxidant and anti-inflammatory properties.

    Scutellarein (5,6,7,4’-Tetrahydroxyflavone): Exhibits similar biological activities but with different potency and specificity.

    Baicalein (5,6,7-Trihydroxyflavone): Another flavonoid with strong antioxidant and anticancer properties.

Uniqueness

5,6,7,2?-Tetrahydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and modulate various cellular pathways sets it apart from other flavonoids.

Properties

IUPAC Name

5,6,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-4-2-1-3-7(8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNABCRYHWUBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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